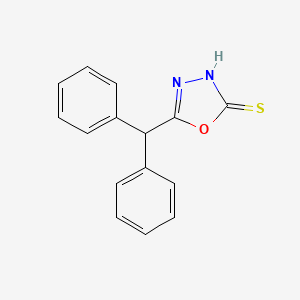

5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The diphenylmethyl group attached to the oxadiazole ring contributes to the compound’s unique properties .

Synthesis Analysis

The synthesis of “this compound” involves the S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide . The intermediate 2-chloro-N-(pyrazin-2-yl)acetamide is prepared by the acetylation of 2-aminopyrazine with chloroacetyl chloride .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by IR, NMR, and mass spectral data . The compound contains an oxadiazole ring and a diphenylmethyl group, contributing to its unique structural properties .Scientific Research Applications

Antioxidant Potential

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a related compound to 5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol, exhibits significant antioxidant properties. This compound's ability to scavenge free radicals was investigated in various assays, revealing a potential to abrogate oxidation and induce endogenous defense systems, making it a promising candidate for further antioxidant research (Shehzadi et al., 2018).

Antimicrobial and Antioxidant Properties

5-Substituted 1,3,4-oxadiazole-2-thiol derivatives, which include this compound, have been shown to possess potent antimicrobial and antioxidant properties. These compounds were synthesized using a green chemistry approach and demonstrated remarkable activities comparable to standard controls, indicating their potential in treating various diseases (Yarmohammadi et al., 2020).

Corrosion Inhibition

Certain derivatives of 1,3,4-oxadiazole, like this compound, have been studied for their corrosion inhibition properties. These compounds exhibit a protective layer formation on mild steel surfaces in sulphuric acid, suggesting their potential application in corrosion prevention (Ammal et al., 2018).

Structural Characterization

The structural characteristics of compounds like this compound have been explored using various spectroscopic methods. Such studies aid in understanding the compound's properties and potential applications in different fields (Nayak et al., 2013).

Mechanism of Action

Target of Action

The compound “5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol” is structurally similar to Modafinil . Modafinil is a wakefulness-promoting agent used primarily to treat narcolepsy . It is known to target a family of wakefulness-promoting and sleep-suppressing peptides, the orexins . The neurons of these peptides are activated by Modafinil .

Mode of Action

The exact mechanism of action of Modafinil is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil also activates glutamatergic circuits while inhibiting GABA .

Biochemical Pathways

The biochemical pathways affected by Modafinil involve the regulation of metabolites to ensure that the output of the pathways meets biological demand . The activation of orexin neurons by Modafinil is associated with psychoactivation and euphoria .

Pharmacokinetics

Modafinil is readily absorbed after oral administration, reaching maximum plasma concentrations at 2–4 hours post-administration . It achieves pharmacokinetic steady state within 2–4 days . Its pharmacokinetics are dose-independent between 200 and 600 mg/day .

Result of Action

The result of Modafinil’s action is primarily the promotion of wakefulness in individuals with sleep disorders such as narcolepsy . It has also been used off-label for cognitive enhancement . Some studies suggest modest improvements in attention and executive functions .

Action Environment

The action of Modafinil can be influenced by various environmental factors. For instance, the exposure potential of any substance depends largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure . The potential effects of exposure to a substance are a direct consequence of the chemical reactivity of that substance .

properties

IUPAC Name |

5-benzhydryl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c19-15-17-16-14(18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCKTVQLIQQBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2902103.png)

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)